

alpha-L-gulopyranose CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **alpha-L-gulopyranose**

Cat. No.: **B12793154**

[Get Quote](#)

Technical Guide to alpha-L-Gulopyranose

This technical guide provides a comprehensive overview of **alpha-L-gulopyranose**, including its chemical identifiers, physicochemical properties, synthesis protocols, and biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Chemical Identifiers and Physicochemical Properties

alpha-L-Gulopyranose is a monosaccharide and an epimer of L-galactose. It is the L-enantiomer of the more common alpha-D-gulopyranose. While it is a rare sugar, it is of interest as a potential building block in the synthesis of novel therapeutic agents.

Chemical Identifiers

A comprehensive list of identifiers for **alpha-L-gulopyranose** is provided in the table below, facilitating its unambiguous identification in databases and literature.

Identifier Type	Value	Reference
CAS Number	39281-66-8	
PubChem CID	444314	
UNII	NX72MO95R8	
ChEBI ID	CHEBI:43104	
IUPAC Name	(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol	
InChI	InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1	
InChIKey	WQZGKKKJIJFFOK-BYIBVSMXSA-N	
SMILES	C([C@H]1--INVALID-LINK--O)O>C@HO)O	
Molecular Formula	C ₆ H ₁₂ O ₆	

Physicochemical Properties

The key physicochemical properties of **alpha-L-gulopyranose** are summarized in the following table.

Property	Value	Unit	Reference
Molecular Weight	180.16	g/mol	
Exact Mass	180.06338810	Da	
XLogP3-AA	-2.6		
Hydrogen Bond Donor Count	5		
Hydrogen Bond Acceptor Count	6		
Rotatable Bond Count	1		
Topological Polar Surface Area	110 Å ²	Å ²	
Heavy Atom Count	12		

Synthesis and Experimental Protocols

The synthesis of L-gulose, and by extension **alpha-L-gulopyranose**, is not trivial due to its rare occurrence in nature. Enzymatic and chemoenzymatic methods are the most common approaches.

Enzymatic Synthesis of L-Gulose from D-Sorbitol

This protocol describes the synthesis of L-gulose from D-sorbitol using a variant of NAD+-dependent mannitol-1-dehydrogenase (mMDH). To overcome the limitation of NADH accumulation, an NADH oxidase (bcNOX) is used for the in-situ regeneration of NAD+.

Experimental Protocol:

- Strain and Culture Conditions:
 - An *E. coli* strain co-expressing the mMDH variant and bcNOX is used.
 - The strain is cultured in a suitable medium (e.g., LB medium) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced with IPTG, and the culture is further incubated at a lower temperature (e.g., 20°C) for a defined period.
- Whole-Cell Biocatalysis:
 - The cultured cells are harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.0).
 - The cell pellet is resuspended in the reaction buffer containing D-sorbitol (e.g., 70 g/L).
 - The reaction is carried out in a bioreactor at a controlled temperature and pH with agitation.
- Monitoring and Purification:
 - The formation of L-gulose is monitored periodically using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column.
 - Upon completion of the reaction, the cells are removed by centrifugation or filtration.
 - The supernatant containing L-gulose is then subjected to purification steps, which may include activated carbon treatment to remove color, followed by ion-exchange chromatography and crystallization to obtain pure L-gulose.

Chemoenzymatic Synthesis of D-Gulose

While this protocol is for the D-enantiomer, a similar conceptual approach could be applied for L-gulose starting from an appropriate L-sugar precursor. This method involves the microbial oxidation of lactitol followed by chemical reduction and hydrolysis.

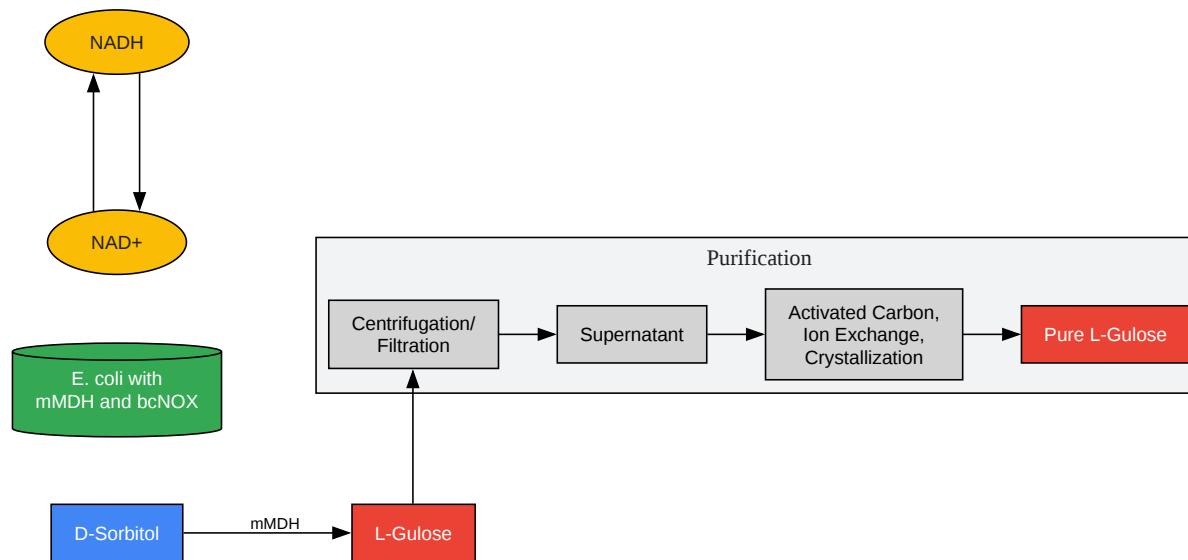
Experimental Protocol:

- Microbial Oxidation:
 - A culture of *Agrobacterium tumefaciens* is grown in a suitable medium.

- The culture is then transferred to a mineral salt medium containing lactitol as the substrate and an inducer like sucrose.
- The biotransformation is carried out at a controlled temperature (e.g., 30°C) until the lactitol is consumed, yielding 3-ketolactitol.
- Chemical Reduction:
 - The 3-ketolactitol in the reaction mixture is chemically reduced using a reducing agent like sodium borohydride.
 - The reduction is monitored by Thin Layer Chromatography (TLC) or HPLC.
- Acid Hydrolysis:
 - After the reduction is complete, the solution is acidified (e.g., with sulfuric acid) to hydrolyze the disaccharide linkage.
 - The hydrolysis is performed by heating the mixture (e.g., at 80°C) for several hours.
- Purification:
 - The solution is neutralized (e.g., with barium carbonate) and filtered.
 - The resulting mixture of sugars (D-gulose, D-galactose, and D-sorbitol) is separated by column chromatography to isolate D-gulose.

Biological Significance and Applications

L-gulose is a rare sugar, and its metabolism appears to be limited to certain plants and archaea. It is believed to be synthesized from GDP-D-mannose via an epimerase. The primary interest in L-gulose and its derivatives stems from their potential as building blocks for pharmaceuticals.


- Anticancer and Antiviral Agents: L-gulose is a known constituent of the anticancer drug bleomycin and is a precursor for L-nucleoside-based antiviral compounds.

- Glycosylation: As a sugar moiety, alpha-D-gulopyranose can be involved in glycosylation reactions, modifying proteins and lipids, which can influence cell signaling and recognition processes.

Visualizations

Enzymatic Synthesis of L-Gulose Workflow

The following diagram illustrates the workflow for the enzymatic synthesis of L-gulose from D-sorbitol using a whole-cell biocatalyst system with cofactor regeneration.

[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic synthesis of L-gulose.

- To cite this document: BenchChem. [alpha-L-gulopyranose CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12793154#alpha-l-gulopyranose-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com